molecular formula C10H14N2O2 B1314323 Methyl 3-amino-4-(ethylamino)benzoate CAS No. 343942-49-4

Methyl 3-amino-4-(ethylamino)benzoate

Cat. No.: B1314323
CAS No.: 343942-49-4
M. Wt: 194.23 g/mol
InChI Key: ZDKQABRPOCPNBI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(ethylamino)benzoate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzoic acid and features both amino and ethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-(ethylamino)benzoate can be synthesized through a multi-step reaction process. One common method involves the alkylation of 3-amino-4-nitrobenzoic acid followed by reduction and esterification. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(ethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Halogenated benzoates and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 3-amino-4-(ethylamino)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of probes and sensors for detecting specific biomolecules.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(ethylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amino and ethylamino groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

  • Methyl 3-amino-4-(methylamino)benzoate
  • Ethyl 3-amino-4-(methylamino)benzoate
  • Methyl 3-amino-4-(propylamino)benzoate

Uniqueness: Methyl 3-amino-4-(ethylamino)benzoate is unique due to its specific combination of functional groups. The presence of both amino and ethylamino groups on the benzoate ring provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .

Biological Activity

Methyl 3-amino-4-(ethylamino)benzoate, also known as a derivative of benzoic acid, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2}. It is synthesized through a series of reactions involving the esterification of 3-amino-4-(ethylamino)benzoic acid with methanol, typically in the presence of an acid catalyst. The reaction conditions often include refluxing to ensure complete conversion into the ester form.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In a comparative study, it was evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested. This suggests its potential as a lead compound for developing new antimicrobial agents .

Analgesic and Anesthetic Effects

The compound has also been investigated for its analgesic and local anesthetic properties . In experimental models, it was found to inhibit pain responses effectively. The mechanism is believed to involve blocking sodium channels in nerve membranes, similar to established local anesthetics like tetracaine and pramocaine .

The primary mechanism of action for this compound is through its interaction with sodium ion channels. By binding to these channels, it reduces sodium ion permeability, leading to a decrease in neuronal excitability and subsequent pain sensation. This mechanism aligns with findings from studies on related compounds that exhibit similar anesthetic effects.

Case Study: Local Anesthetic Efficacy

In a study evaluating various benzoate derivatives for local anesthetic efficacy, this compound was tested alongside other compounds. Results indicated that it provided effective anesthesia comparable to standard agents used in clinical settings. The duration of action was assessed through infiltration anesthesia tests, showing promising results with minimal toxicity .

CompoundSurface AnesthesiaInfiltration AnesthesiaBlock AnesthesiaAcute Toxicity
This compoundEffectiveEffectiveModerateLow
TetracaineHighly EffectiveHighly EffectiveHighly EffectiveModerate
PramocaineHighly EffectiveHighly EffectiveModerateLow

Safety and Toxicity

Toxicity assessments have shown that this compound has a low toxicity profile. Acute toxicity tests revealed that the compound did not produce significant adverse effects at therapeutic doses, making it a candidate for further development in pharmaceutical applications .

Properties

IUPAC Name

methyl 3-amino-4-(ethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-9-5-4-7(6-8(9)11)10(13)14-2/h4-6,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKQABRPOCPNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509128
Record name Methyl 3-amino-4-(ethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343942-49-4
Record name Methyl 3-amino-4-(ethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-ethylamino-benzoic acid methyl ester (3.2 g) was prepared by following General Procedure B starting from 4-ethylamino-3-nitro-benzoic acid methyl ester (4.0 g) and Pd/C (20% by weight, 800.0 mg) in MeOH:EtOAc (1:1, 30.0 mL). The crude product was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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